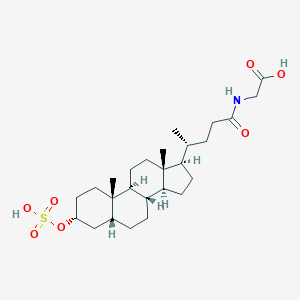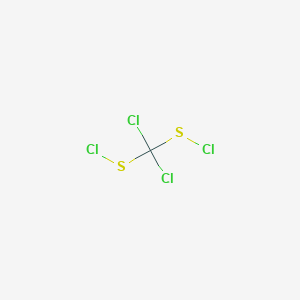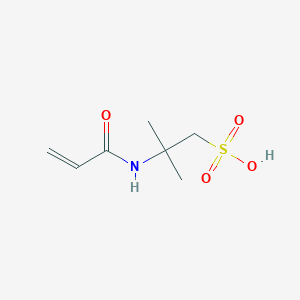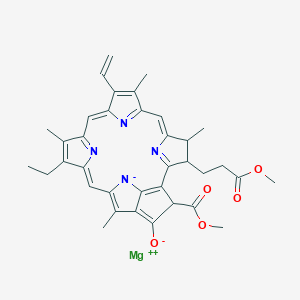
硫代甘胆石胆酸
描述
Sulfoglycolithocholic acid (SGLCA) is a bile acid derivative that has gained attention in recent years due to its potential use in scientific research. This compound has been found to have several biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
科学研究应用
生化研究
硫代甘胆石胆酸可用于生化研究 . 它可以用于研究胆汁酸的代谢以及胆汁酸对各种组织和器官的影响 .
代谢组学研究
该化合物在代谢组学研究中也很有价值 . 代谢组学是对细胞、生物体液、组织或生物体中称为代谢物的各种小分子的研究。 这些代谢物直接反映了细胞/组织的潜在生物化学活动和状态 .
胆汁酸结合物研究
硫代甘胆石胆酸属于一类称为甘氨酸结合胆汁酸及其衍生物的化合物 . 该化合物是胆汁酸结合物和次级胆汁酸生产领域的宝贵资产 .
肠道微生物组研究
硫代石胆酰甘氨酸是甘胆石胆酸的3-O-硫代衍生物,是在结肠环境中通过微生物菌群酶合成 . 因此,它可用于研究肠道微生物组及其对人体健康的影响 .
肝细胞功能研究
在肝细胞中,胆汁酸(初级和次级)在侧链上的C-24羧酸处进行氨基酸结合,导致胆汁酸的甘氨酸结合形式在胆管中占主导地位 . 因此,硫代甘胆石胆酸可用于研究肝细胞功能和肝脏健康
安全和危害
未来方向
In a study involving high-fat diet mice, it was found that both primary and secondary BAs which are taurocholic acid (TCA), TCDA, taurohyocholic acid (THCA) and sulfoglycolithocholic acid were downregulated . This suggests potential future directions in the study of Sulfoglycolithocholic acid’s role in diet and metabolism .
作用机制
Target of Action
Sulfoglycolithocholic acid is a secondary bile acid produced by the action of enzymes existing in the microbial flora of the colonic environment . It is a steroid sulfate oxoanion and N-acylglycinate that is the dianion of sulfoglycolithocholic acid arising from deprotonation of carboxylic acid and sulfate functions .
Mode of Action
It is known that in hepatocytes, both primary and secondary bile acids undergo amino acid conjugation at the c-24 carboxylic acid on the side chain . This results in the predominance of glycine-conjugated forms of bile acids in the bile duct .
Biochemical Pathways
The biochemical pathways affected by Sulfoglycolithocholic acid are primarily related to the metabolism of bile acids. The compound is synthesized through microbial flora enzymes in the colonic environment . It is then conjugated with amino acids in hepatocytes, resulting in the predominance of glycine-conjugated forms of bile acids in the bile duct .
Pharmacokinetics
It is known that the compound is a secondary bile acid produced in the colonic environment . It is then absorbed into the bloodstream and transported to the liver, where it undergoes conjugation with amino acids .
Result of Action
The result of Sulfoglycolithocholic acid’s action is the production of glycine-conjugated bile acids. These compounds play a crucial role in the digestion and absorption of dietary fats . They also have a role in cholesterol homeostasis and can influence the gut microbiota .
Action Environment
The action of Sulfoglycolithocholic acid is influenced by various environmental factors. The presence and activity of specific microbial flora in the colon are crucial for the production of the compound . Additionally, the physiological state of the liver can impact the conjugation process and the subsequent transport and function of the bile acids .
生化分析
Biochemical Properties
Sulfoglycolithocholic acid is the 3-O-sulfo derivative of glycolithocholic acid and is synthesized through microbial flora enzymes in the colonic environment . In hepatocytes, bile acids, both primary and secondary, undergo amino acid conjugation at the C-24 carboxylic acid on the side chain, resulting in the predominance of glycine-conjugated forms of bile acids in the bile duct .
Cellular Effects
It is known that bile acids, including Sulfoglycolithocholic acid, can have significant effects on various tissues and organs . For instance, tamoxifen, a drug that inhibits sulfotransferase 2A1 (SULT2A1)-catalyzed dehydroepiandrosterone (DHEA) sulfonation, has been linked to the development of cholestasis .
Molecular Mechanism
It is known that it is the 3-O-sulfo derivative of glycolithocholic acid and is synthesized through microbial flora enzymes in the colonic environment . This suggests that it may interact with various biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that bile acids, including Sulfoglycolithocholic acid, can have significant effects on various tissues and organs
Dosage Effects in Animal Models
It is known that bile acids, including Sulfoglycolithocholic acid, can have significant effects on various tissues and organs
Metabolic Pathways
Sulfoglycolithocholic acid is involved in the metabolism of bile acids . It is the 3-O-sulfo derivative of glycolithocholic acid and is synthesized through microbial flora enzymes in the colonic environment . This suggests that it may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels.
Transport and Distribution
It is known that bile acids, including Sulfoglycolithocholic acid, can have significant effects on various tissues and organs
Subcellular Localization
It is known that bile acids, including Sulfoglycolithocholic acid, can have significant effects on various tissues and organs
属性
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO7S/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXBAFXQVZOILS-OETIFKLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfolithocholylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15324-64-8 | |
| Record name | Glycolithocholic acid 3-sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15324-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfolithocholylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015324648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULFOLITHOCHOLYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH5HPJ9WHW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfolithocholylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is sulfolithocholylglycine a useful marker for liver disease?
A: Research indicates that sulfolithocholylglycine serum levels are elevated in various liver diseases. [, , , , , , ]. This elevation is attributed to the liver's impaired ability to metabolize and excrete bile acids efficiently during dysfunction. This makes it a highly sensitive indicator of hepatic dysfunction, even more so than traditional liver function tests [, ].
Q2: How do serum levels of sulfolithocholylglycine compare between healthy individuals and those with liver disease?
A: Studies show a significant difference in sulfolithocholylglycine serum levels between healthy individuals and those with liver disease. Healthy individuals have a mean fasting serum level of 1.6 ± 0.1 µM []. In contrast, those with liver disease exhibit markedly elevated levels, often several times higher depending on the specific condition [, , , ].
Q3: Are there specific liver diseases where sulfolithocholylglycine is particularly elevated?
A: While elevated in most liver diseases, sulfolithocholylglycine levels are particularly pronounced in conditions involving cholestasis, a condition where bile flow from the liver is obstructed [, ]. For instance, extremely high levels are observed in congenital biliary atresia [].
Q4: How does the CG/SLCG ratio help differentiate between liver diseases?
A: The CG/SLCG ratio reflects the balance between primary and secondary bile acid metabolism. In cholestatic conditions, there is a more significant increase in cholylglycine (a primary bile acid) compared to sulfolithocholylglycine (a secondary bile acid), leading to a higher CG/SLCG ratio. This ratio is particularly useful in diagnosing cholestasis, including cases like congenital biliary atresia [].
Q5: Can sulfolithocholylglycine cross the placental barrier?
A: Research on human fetuses indicates that sulfolithocholylglycine can cross the placental barrier, but the transfer is predominantly from the fetus to the mother []. This suggests a potential role of the placenta in clearing fetal bile acids.
Q6: Is sulfolithocholylglycine metabolized differently in fetuses compared to adults?
A: Studies on human fetuses suggest that the sulfation of bile acids, a process crucial for their elimination, is not fully developed []. This developmental immaturity might explain the elevated levels of certain bile acids, including sulfolithocholylglycine, observed in fetuses.
Q7: Can long-term exposure to cadmium impact sulfolithocholylglycine levels?
A: Research on rats indicates that chronic exposure to cadmium leads to an increase in serum sulfolithocholylglycine levels []. This finding suggests that cadmium exposure might disrupt lipid metabolism and bile acid homeostasis.
Q8: Are there any known enzymatic pathways involving sulfolithocholylglycine?
A: Research has identified that sulfolithocholylglycine can act as a substrate for the enzyme peptidylglycine alpha-amidating monooxygenase (PAM) []. This enzyme catalyzes the conversion of sulfolithocholylglycine to its corresponding amide, highlighting a potential metabolic pathway for this bile acid.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)











